N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a structurally complex molecule featuring:
- A 2,4-dimethoxyphenyl group attached to a carboxamide moiety.
- A piperazine ring substituted with a tetrazole-containing side chain.
Its synthesis likely involves multi-step functionalization of the piperazine core, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-31-17-7-8-18(19(13-17)32-2)23-21(30)28-11-9-27(10-12-28)14-20-24-25-26-29(20)16-5-3-15(22)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMUSQPGXKVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that contribute to its chemical properties and biological activity:
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Tetrazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Piperazine carboxamide : Imparts structural rigidity and can enhance binding to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents. A common synthetic route includes:
- Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Introduction of the tetrazole group : This can be done via cyclization reactions involving hydrazine derivatives and nitriles.
- Final modifications : Such as the addition of the dimethoxyphenyl group through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Antitumor Activity
Research has indicated that compounds with a similar structure exhibit significant antitumor properties. For instance, studies have shown that tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values for related compounds have been reported to be in the range of 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar tetrazole-containing compounds possess activity against a range of bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL . This suggests potential applications in treating bacterial infections.
Neuroprotective Effects
Preliminary studies indicate that related compounds may exhibit neuroprotective effects, particularly in models of ischemia. For example, certain derivatives have shown the ability to prolong survival times in animal models subjected to acute cerebral ischemia . This suggests a potential role in developing treatments for neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
- Enzyme Inhibition : The presence of the tetrazole group may enhance the compound's ability to inhibit enzymes critical for tumor growth or microbial metabolism.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Anticonvulsant Properties
- Antimicrobial Activity
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring and substituents can enhance its bioactivity and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide ():
- Differs in the benzyl substituent (4-chloro vs. 2,4-dimethoxy).
- Chloro groups typically enhance lipophilicity and electron-withdrawing effects, whereas methoxy groups increase electron-donating properties and may improve solubility. This substitution could alter receptor binding or metabolic stability .
Heterocyclic Modifications
- Tetrazole vs. Pyrazole derivatives (, e.g., 10d) exhibit variable substitution patterns (e.g., quinoline-linked), emphasizing the role of heterocycles in tuning pharmacokinetic properties. The tetrazole in the target compound may confer superior metabolic resistance compared to isoxazole or pyrazole, as tetrazoles are less prone to oxidative degradation .
Piperazine Side-Chain Diversity
- 4-(4-Fluorophenyl)-N-(tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43, ): Incorporates a tetrahydronaphthalene group instead of a tetrazole. The bulky aromatic system may enhance affinity for lipophilic targets (e.g., CNS receptors) but reduce solubility.
- Functionalized Diamino-butylbenzamides (, e.g., 7o): Piperazine linked to a pentanamide chain and dichlorophenyl groups. The extended alkyl chain could improve oral bioavailability but may increase off-target effects due to flexibility .
Receptor Targeting Potential
- The target compound’s 4-fluorophenyl-tetrazole may interact with CB1/CB2 receptors, though its efficacy relative to established ligands (e.g., HU-210, anandamide) is unclear .
- Kinase Inhibition (): highlights 1-(4-fluorobenzyl)piperazine fragments in kinase inhibitors.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging piperazine and tetrazole building blocks. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling reagents (e.g., HBTU) with tertiary amines (e.g., Et₃N) in anhydrous THF to form carboxamide linkages .
- Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride, as described for analogous tetrazole derivatives .
- Purification : Normal-phase silica gel chromatography (e.g., 10% methanol in dichloromethane) to isolate the final product .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., acylations) to minimize side reactions .
- Catalysts : Use of mild bases (e.g., NaHCO₃) to neutralize acidic byproducts and improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Piperazine protons: δ 2.5–3.5 ppm (multiplet, N–CH₂).
- Aromatic protons: δ 6.5–8.0 ppm (split patterns from 2,4-dimethoxyphenyl and 4-fluorophenyl groups) .
- ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and tetrazole ring carbons (~145–155 ppm) .
- IR Spectroscopy : Key absorptions include:
- N–H stretch (~3300 cm⁻¹, carboxamide).
- C=O stretch (~1680 cm⁻¹, carboxamide and ester) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the piperazine-tetrazole core .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological target of this compound, particularly when initial in vitro assays show inconsistent activity across cell lines?
Methodological Answer:
- Target Deconvolution Strategies :
- Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from lysates of responsive vs. non-responsive cell lines .
- CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes whose loss abolishes compound activity .
- Mechanistic Validation :
- Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) if structural motifs suggest kinase inhibition (e.g., ATP-binding pocket compatibility) .
- Receptor Binding Assays : Radioligand displacement studies for GPCRs or neurotransmitter transporters, given the piperazine moiety’s prevalence in CNS-targeting drugs .
Q. Addressing Inconsistencies :
Q. What strategies are recommended for resolving contradictions between computational docking predictions and experimental binding affinity data?
Methodological Answer:
- Docking Refinement :
- Flexible Ligand Docking : Use software like AutoDock Vina to account for torsional flexibility in the tetrazole and piperazine groups .
- Water Network Analysis : Include explicit water molecules in docking grids to model hydrogen-bonding interactions critical for binding .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm or refute docking-predicted affinities .
- Alanine Scanning Mutagenesis : Mutate residues predicted to interact and assess impact on binding (e.g., Kd shifts) .
Case Study :
For a related piperazine-tetrazole compound, computational models overestimated affinity for serotonin receptors due to neglecting solvation effects. SPR assays corrected these predictions by revealing weaker binding (ΔG = −7.2 kcal/mol vs. predicted −10.1 kcal/mol) .
Q. How does the substitution pattern on the tetrazole ring (e.g., 4-fluorophenyl vs. other groups) influence pharmacokinetic properties?
Methodological Answer:
- Structural Modifications :
- Fluorine Substitution : Enhances metabolic stability by resisting oxidative degradation (C–F bond inertia) and improving membrane permeability .
- Methoxy Groups : Increase solubility via hydrogen bonding but may reduce BBB penetration due to higher polarity .
Q. PK Studies :
- In Vitro ADME :
- Microsomal Stability : Compare half-life (t½) in liver microsomes for 4-fluorophenyl vs. 3-chlorophenyl analogs. Fluorinated derivatives typically show t½ > 60 mins .
- Caco-2 Permeability : Assess apparent permeability (Papp) to predict oral bioavailability. Piperazine derivatives often exhibit Papp > 1 × 10⁻⁶ cm/s .
Q. What analytical methods ensure compound stability during long-term storage and experimental use?
Methodological Answer:
- Stability Protocols :
- Monitoring Degradation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
